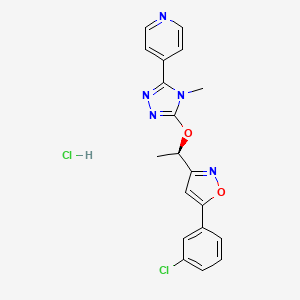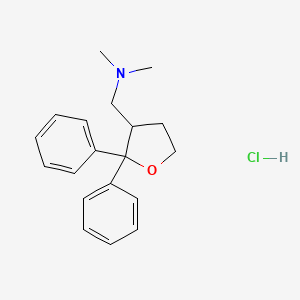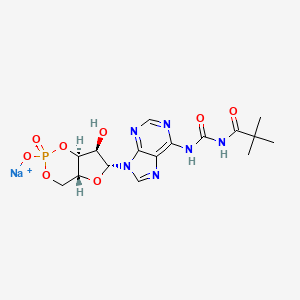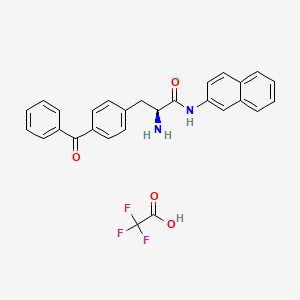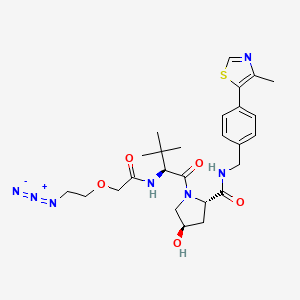
E3 ligase Ligand-Linker Conjugates 3
説明
E3 ligase Ligand-Linker Conjugates 3 is part of Proteolysis Targeting Chimeric Molecules (PROTACs). It incorporates a ligand for the E3 ubiquitin ligase and a linker . These conjugates can be used to create PROTACs that target proteins for ubiquitination and destruction .
Synthesis Analysis
E3 ligase ligand-linker conjugate accelerates the PROTAC discovery. Researchers usually use techniques such as immunoblotting and mass spectrometry to measure protein levels to screen for active Protacs, and then combine these molecules with E3 Ligase Ligand-Linker Conjugate to build a PROTAC .Molecular Structure Analysis
E3 ubiquitin ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine or cysteine residues to the specific substrates .Chemical Reactions Analysis
E3 ubiquitin ligases play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . A successful PROTAC induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .科学的研究の応用
1. Role in Ubiquitin-Protein Ligases
E3 ligases, specifically the RING family E3s like c-Cbl, play a crucial role in ubiquitination, impacting diverse cellular processes. The structural analysis of c-Cbl bound to E2 and a kinase peptide reveals the mechanism of how RING domain recruits E2 and positions substrates for ubiquitin transfer, suggesting that RING E3s function as scaffolds in this process (Zheng, Wang, Jeffrey, & Pavletich, 2000).
2. Mechanisms of Ubiquitination
E3 ligases, characterized by either a HECT domain or a RING finger, are central to the ubiquitination process, catalyzing the formation of isopeptide bonds between ubiquitin and substrate lysine residues. The crystal structures of these E3s provide insights into their specific catalytic domains and the diverse mechanisms of catalysis, although key aspects of this process remain to be understood (Pickart, 2001).
3. Applications in PROTAC Technology
E3 ligase ligands play a significant role in the development of proteolysis-targeting chimeras (PROTACs). A review focusing on the synthesis of E3 ligands and their use in PROTACs highlights various synthetic approaches to create these complex molecules, emphasizing the versatility of E3 ligases in targeted protein degradation (Bricelj, Steinebach, Kuchta, Gütschow, & Sosič, 2021).
4. Advances in E3 Ligase Ligand Chemistry
Recent advancements in the discovery of non-peptidic E3 ligase ligands have propelled the field of targeted protein degradation through PROTACs. The synthesis and successful applications of these ligands, particularly cereblon and von Hippel-Lindau, have broadened the scope of targeted protein degradation, showing the vast potential of E3 ligases in therapeutic developments (Sosič, Bricelj, & Steinebach, 2022).
5. Structural Insights and Functional Diversity
Structural studies have revealed the mechanisms of action, substrate recognition, and regulation of ubiquitin E3 ligases, providing insights into the development of E3-targeting therapeutics for various human diseases. This understanding underscores the functional diversity and critical role of E3 ligases in cellular biology (Zheng & Shabek, 2017).
6. Role in Immune Response
E3 ligases like RIPLET play a pivotal role in antiviral immunity, influencing the antiviral signaling of RIG-I through both ubiquitin-dependent and -independent mechanisms. This highlights the multifaceted role of E3 ligases in the immune system, including ligand discrimination and receptor oligomerization (Cadena et al., 2018).
将来の方向性
The pool of over 600 human E3 ligases is full of untapped potential, which is why expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation . This suggests that future research could focus on exploring new E3 ligases and developing corresponding ligand-linker conjugates.
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-(2-azidoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O5S/c1-16-22(39-15-29-16)18-7-5-17(6-8-18)12-28-24(36)20-11-19(34)13-33(20)25(37)23(26(2,3)4)31-21(35)14-38-10-9-30-32-27/h5-8,15,19-20,23,34H,9-14H2,1-4H3,(H,28,36)(H,31,35)/t19-,20+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCURZJBLHZABY-ZRCGQRJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
E3 ligase Ligand-Linker Conjugates 3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenyl](methyl)amino]butyric acid](/img/structure/B560508.png)
![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)


